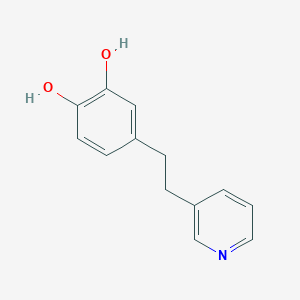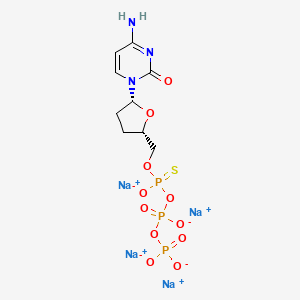![molecular formula C20H21N3O4 B13811477 2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fradafiban is a small molecule that functions as a glycoprotein IIb/IIIa receptor antagonist. It is primarily investigated for its potential use in treating conditions such as angina by inhibiting platelet aggregation, which can lead to embolism .
Vorbereitungsmethoden
Fradafiban is synthesized through a series of chemical reactions. The synthetic route involves the preparation of lefradafiban, an orally active prodrug, which is then metabolized to fradafiban. The synthesis of lefradafiban involves the substitution of pyrrolidin-2-one at specific positions with various functional groups .
Analyse Chemischer Reaktionen
Fradafiban undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fradafiban has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa receptor antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation.
Medicine: Explored for its potential in treating angina and preventing embolism.
Industry: Utilized in the development of new therapeutic agents targeting platelet aggregation
Wirkmechanismus
Fradafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This binding inhibits the final pathway of platelet aggregation, thereby preventing the formation of emboli. The molecular targets involved include integrin alpha-IIb and integrin beta-3 .
Vergleich Mit ähnlichen Verbindungen
Fradafiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as lefradafiban. While lefradafiban is an orally active prodrug, fradafiban is the active form that exerts the therapeutic effects. Other similar compounds include eptifibatide and tirofiban, which also target the glycoprotein IIb/IIIa receptor but differ in their chemical structure and pharmacokinetics .
Eigenschaften
Molekularformel |
C20H21N3O4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16+/m0/s1 |
InChI-Schlüssel |
IKZACQMAVUIGPY-JKSUJKDBSA-N |
Isomerische SMILES |
C1[C@H](C(=O)N[C@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Kanonische SMILES |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


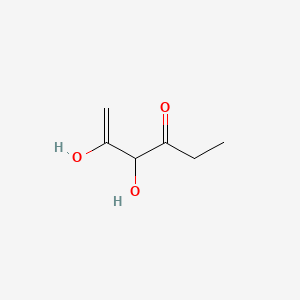



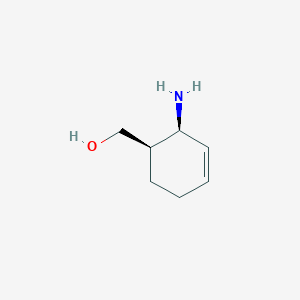
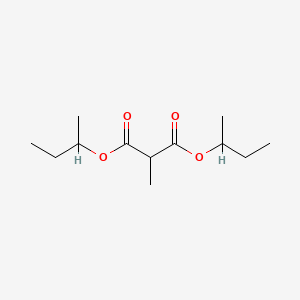
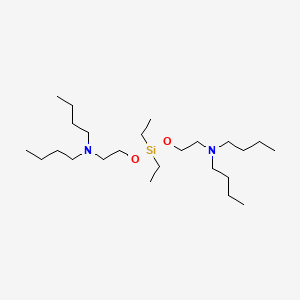
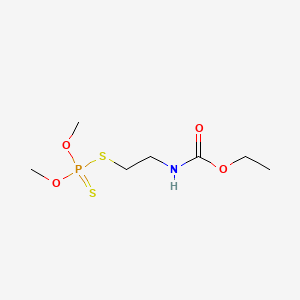
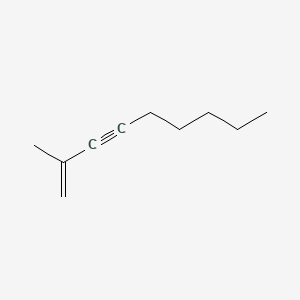

![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
